molecular formula C23H22N4O6S B3033925 methyl (Z)-2-benzamido-3-[[(Z)-2-benzamido-3-methoxy-3-oxoprop-1-enyl]carbamothioylamino]prop-2-enoate CAS No. 126573-70-4

methyl (Z)-2-benzamido-3-[[(Z)-2-benzamido-3-methoxy-3-oxoprop-1-enyl]carbamothioylamino]prop-2-enoate

Cat. No.: B3033925
CAS No.: 126573-70-4
M. Wt: 482.5 g/mol
InChI Key: OPLWMJJYNDFXJP-JTFWXBGUSA-N
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Description

Methyl (Z)-2-benzamido-3-[[(Z)-2-benzamido-3-methoxy-3-oxoprop-1-enyl]carbamothioylamino]prop-2-enoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amide, ester, and thioamide, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-2-benzamido-3-[[(Z)-2-benzamido-3-methoxy-3-oxoprop-1-enyl]carbamothioylamino]prop-2-enoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamido Intermediate: The initial step involves the reaction of benzoyl chloride with an appropriate amine to form the benzamido intermediate.

    Esterification: The intermediate is then subjected to esterification with methanol in the presence of an acid catalyst to form the ester group.

    Thioamide Formation: The ester is then reacted with a thioamide reagent under controlled conditions to introduce the thioamide group.

    Final Coupling: The final step involves coupling the intermediate with another benzamido derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-2-benzamido-3-[[(Z)-2-benzamido-3-methoxy-3-oxoprop-1-enyl]carbamothioylamino]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the amide and ester groups, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amides or esters, while reduction may produce reduced amides or alcohols.

Scientific Research Applications

Methyl (Z)-2-benzamido-3-[[(Z)-2-benzamido-3-methoxy-3-oxoprop-1-enyl]carbamothioylamino]prop-2-enoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (Z)-2-benzamido-3-[[(Z)-2-benzamido-3-methoxy-3-oxoprop-1-enyl]carbamothioylamino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate: A similar compound with different functional groups, used in various synthetic applications.

    Methyl 3-(4-methylbenzenesulfonyl)prop-2-ynoate: Another related compound with distinct reactivity and applications.

Uniqueness

Methyl (Z)-2-benzamido-3-[[(Z)-2-benzamido-3-methoxy-3-oxoprop-1-enyl]carbamothioylamino]prop-2-enoate is unique due to its combination of amide, ester, and thioamide functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

methyl (Z)-2-benzamido-3-[[(Z)-2-benzamido-3-methoxy-3-oxoprop-1-enyl]carbamothioylamino]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O6S/c1-32-21(30)17(26-19(28)15-9-5-3-6-10-15)13-24-23(34)25-14-18(22(31)33-2)27-20(29)16-11-7-4-8-12-16/h3-14H,1-2H3,(H,26,28)(H,27,29)(H2,24,25,34)/b17-13-,18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLWMJJYNDFXJP-JTFWXBGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC(=S)NC=C(C(=O)OC)NC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/NC(=S)N/C=C(\NC(=O)C1=CC=CC=C1)/C(=O)OC)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (Z)-2-benzamido-3-[[(Z)-2-benzamido-3-methoxy-3-oxoprop-1-enyl]carbamothioylamino]prop-2-enoate
Reactant of Route 2
Reactant of Route 2
methyl (Z)-2-benzamido-3-[[(Z)-2-benzamido-3-methoxy-3-oxoprop-1-enyl]carbamothioylamino]prop-2-enoate
Reactant of Route 3
methyl (Z)-2-benzamido-3-[[(Z)-2-benzamido-3-methoxy-3-oxoprop-1-enyl]carbamothioylamino]prop-2-enoate
Reactant of Route 4
Reactant of Route 4
methyl (Z)-2-benzamido-3-[[(Z)-2-benzamido-3-methoxy-3-oxoprop-1-enyl]carbamothioylamino]prop-2-enoate
Reactant of Route 5
methyl (Z)-2-benzamido-3-[[(Z)-2-benzamido-3-methoxy-3-oxoprop-1-enyl]carbamothioylamino]prop-2-enoate
Reactant of Route 6
methyl (Z)-2-benzamido-3-[[(Z)-2-benzamido-3-methoxy-3-oxoprop-1-enyl]carbamothioylamino]prop-2-enoate

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